trans-3-Azido-1-Boc-4-methoxypyrrolidine
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Overview
Description
trans-3-Azido-1-Boc-4-methoxypyrrolidine is a chemical compound that belongs to the class of azido compounds. It is characterized by the presence of an azido group (-N3) attached to a pyrrolidine ring, which is further substituted with a methoxy group (-OCH3) and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-3-azido-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) on the pyrrolidine ring is replaced by the azido group using sodium azide (NaN3) as the reagent.
Methoxylation: The methoxy group is introduced through an alkylation reaction, where a methoxy donor (e.g., methyl iodide) reacts with the pyrrolidine ring.
Esterification: The tert-butyl ester group is introduced through esterification reactions involving tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for tert-butyl (3S,4S)-3-azido-4-methoxypyrrolidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azido group may be converted to other functional groups such as nitro or amino groups.
Reduction: Reduction reactions can convert the azido group to an amine group, using reagents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro or amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
trans-3-Azido-1-Boc-4-methoxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-3-azido-4-methoxypyrrolidine-1-carboxylate involves its reactivity with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This reactivity is exploited in bioconjugation and labeling studies. The methoxy and ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3S,4S)-3-azido-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Tert-butyl (3S,4S)-3-azido-4-ethoxypyrrolidine-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
trans-3-Azido-1-Boc-4-methoxypyrrolidine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where the methoxy group plays a crucial role.
Properties
Molecular Formula |
C10H18N4O3 |
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Molecular Weight |
242.28 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3-azido-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(15)14-5-7(12-13-11)8(6-14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 |
InChI Key |
QMZWXYPIPIISBG-YUMQZZPRSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N=[N+]=[N-] |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)N=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N=[N+]=[N-] |
Origin of Product |
United States |
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